Structural Characterization of N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea: A Comprehensive Technical Guide
Structural Characterization of N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of complex small molecules is a cornerstone of modern drug development and materials science. N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea (Chemical Formula: C₂₀H₂₃N₃O₃S₂) represents a highly functionalized scaffold that integrates a flexible, bulky azepanylsulfonyl tail with a rigid, highly conjugated benzoylthiourea core [1]. Compounds bearing the azepanylsulfonyl moiety are recognized as potent pharmacophores, particularly in the development of Sirtuin 2 (SIRT2) selective inhibitors[2][3]. Meanwhile, the benzoylthiourea core is renowned for its bidentate chelation capabilities and predictable supramolecular assembly[4][5].
This technical guide provides an authoritative, self-validating framework for the complete structural characterization of this molecule, detailing the causality behind experimental choices across X-ray crystallography, NMR, FT-IR, and HRMS methodologies.
Molecular Architecture & Conformational Dynamics
The structural behavior of N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea is governed by distinct functional domains:
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The Benzoylthiourea Core : This region exhibits strong thione-thiol tautomerism. In the solid state, it predominantly exists in the thione form, stabilized by a strong intramolecular N-H···O=C hydrogen bond. This interaction locks the core into a rigid pseudo-six-membered ring, forcing an S,O-anti conformation [6].
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The Azepanylsulfonyl Tail : A saturated seven-membered azepane ring attached via a sulfonamide linkage. This moiety introduces significant steric hindrance and dictates the lipophilicity of the molecule, heavily influencing the twist angle of the adjacent phenyl ring.
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The Phenyl Spacer : Acts as a rigid conduit for π-conjugation between the thiourea core and the sulfonamide group.
Fig 1. Modular architecture and conformational locks of the target compound.
Experimental Workflows & Self-Validating Protocols
To establish absolute structural certainty, researchers must employ an orthogonal suite of analytical techniques. Below are the step-by-step methodologies, grounded in the physical chemistry of benzoylthioureas.
Single-Crystal X-Ray Diffraction (SCXRD)
Causality & Rationale : SCXRD is the only technique capable of unambiguously resolving the solid-state tautomeric form (predominantly thione) and quantifying the exact geometry of the intramolecular hydrogen bond and the dihedral twist induced by the bulky azepane ring [4][5].
Protocol :
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Solvent Selection & Crystallization : Dissolve 50 mg of the purified compound in a 1:3 (v/v) mixture of N,N-Dimethylformamide (DMF) and Ethanol. Causality: DMF provides necessary solubility for the highly polar thiourea core, while ethanol acts as an anti-solvent to promote slow, ordered nucleation over 7–10 days at 293 K.
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Data Collection : Mount a defect-free single crystal on a glass fiber. Collect diffraction data using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 293 K (or 100 K to minimize thermal ellipsoids).
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Structure Solution : Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms.
ngcontent-ng-c1475815555="" class="ng-star-inserted">Self-Validation Check : The refinement must yield a Goodness-of-Fit (S) near 1.0. If a residual electron density peak near the sulfur atom exceeds 0.5 e/ų, it indicates unresolved positional disorder, requiring anisotropic refinement of the sulfur atom to validate the thione state. Furthermore, the N-H···O distance should strictly fall between 2.55 and 2.65 Å to confirm the pseudo-ring formation .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Rationale : NMR is utilized to verify that the solid-state conformational lock (the pseudo-six-membered ring) persists in the solution state, and to map the electronic environment of the azepanylsulfonyl tail.
Protocol :
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Sample Preparation : Dissolve 15 mg of the compound in 0.5 mL of DMSO-d₆. Causality: DMSO-d₆ disrupts weak intermolecular interactions but leaves the strong intramolecular N-H···O bond intact, allowing clear resolution of the thiourea protons.
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Acquisition : Record ¹H NMR at 400 MHz and ¹³C NMR at 100 MHz at 298 K. Use tetramethylsilane (TMS) as an internal standard.
Self-Validation Check : The ¹H NMR spectrum must display two distinct, highly deshielded singlets for the N-H protons (typically >11.0 ppm). A concentration-independent chemical shift for the downfield N'-H proton validates the presence of the intramolecular hydrogen bond, as intermolecular bonds would shift upfield upon dilution.
Vibrational Spectroscopy (ATR-FTIR)
Causality & Rationale : Provides orthogonal confirmation of functional groups, specifically the C=O, C=S, and SO₂ moieties, without the need for solvent dissolution.
Protocol :
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Acquisition : Perform Attenuated Total Reflectance (ATR) FT-IR over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹, averaging 32 scans to ensure a high signal-to-noise ratio.
ngcontent-ng-c1475815555="" class="ng-star-inserted">Self-Validation Check : The C=O stretching frequency must appear red-shifted (typically ~1670 cm⁻¹) compared to an unassociated amide (>1700 cm⁻¹). This shift validates the weakening of the C=O double bond due to its participation as a hydrogen bond acceptor.
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale : Confirms the exact molecular weight and structural connectivity via characteristic fragmentation pathways.
Protocol :
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Acquisition : Inject the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode.
Self-Validation Check : The base peak must correspond to the [M+H]⁺ ion at m/z 418.1254 (± 5 ppm). A characteristic fragment at m/z 105.03 (benzoyl cation, C₇H₅O⁺) self-validates the presence of the benzoyl moiety.
Fig 2. Multi-modal experimental workflow for structural validation.
Quantitative Data Summaries
The following tables summarize the expected quantitative metrics for N-[4-(1-azepanylsulfonyl)phenyl]-N'-benzoylthiourea, extrapolated from authoritative crystallographic and spectroscopic studies of closely related benzoylthiourea derivatives [4][5].
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Position | Nucleus | Expected Shift (ppm) | Multiplicity | Causality / Assignment |
| N'-H (Benzoyl) | ¹H | 11.5 - 12.0 | Singlet | Deshielded by C=O and C=S; involved in intramolecular H-bond. |
| N-H (Phenyl) | ¹H | 12.0 - 12.8 | Singlet | Highly deshielded; primary donor in intermolecular H-bonding. |
| C=S | ¹³C | 178.0 - 182.0 | Singlet | Characteristic thiocarbonyl resonance. |
| C=O | ¹³C | 166.0 - 169.0 | Singlet | Carbonyl carbon, shifted downfield due to conjugation and H-bonding. |
| Azepane (-CH₂-) | ¹H | 1.40 - 3.30 | Multiplets | Aliphatic protons of the sterically bulky 7-membered azepane ring. |
Table 2: Key Crystallographic Parameters (Predicted ranges based on analogs)
| Parameter | Expected Value Range | Structural Significance |
| Crystal System | Monoclinic / Triclinic | Typical for asymmetric benzoylthioureas to maximize packing efficiency. |
| Space Group | P2₁/c or P-1 | Facilitates centrosymmetric dimer formation via intermolecular N-H···S bonds. |
| N-H···O Distance | 2.55 - 2.65 Å | Confirms the strong intramolecular hydrogen bond (conformational lock). |
| Dihedral Angle (Thiourea / Benzoyl) | 10° - 25° | Indicates slight twist to relieve steric clash while maintaining π-conjugation. |
| Dihedral Angle (Thiourea / Phenyl) | 40° - 75° | Significant twist forced by the bulky azepanylsulfonyl group [7]. |
References
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Synthesis and single crystal structure analysis of three novel benzoylthiourea derivatives Turkish Journal of Chemistry URL: [Link]
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Synthesis, Characterization and Crystal Structure of 1-(2-benzamidophenyl)-3-benzoylthiourea Hemihydrate Science Publishing Group URL:[Link]
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Synthesis and Crystal Structure of N,N′-(p-phenyl)-bis-(p-nitro)benzoylthiourea Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]
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Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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ARONIS - Collection of small molecules, building blocks and fine organic compound samples Anilines.net / ARONIS Chemical Catalog URL: [Link]
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